molecular formula C13H10BrNOS B1522674 2-(4-Bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one CAS No. 1258649-65-8

2-(4-Bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one

Cat. No. B1522674
CAS RN: 1258649-65-8
M. Wt: 308.2 g/mol
InChI Key: QTIKHTMMYJIJSO-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one, also known as 4-Bromo-7-one, is an organic compound containing a benzothiazole nucleus and a bromine substituent. It is an important intermediate in the synthesis of various pharmaceuticals and other compounds. This compound has been extensively studied in recent years and has been found to have a variety of biological and biochemical effects, including anti-tumor, anti-inflammatory, and anti-bacterial effects.

Scientific Research Applications

Antitumor Activity

Research has highlighted the significant antitumor properties of 2-(4-aminophenyl)benzothiazoles. These compounds have shown potent inhibitory activity against various cancer cell lines, including breast cancer. For example, specific compounds in this series have exhibited nanomolar range potency in vitro against human breast cancer cell lines, while being less active against other cell types (Shi et al., 1996). Further, the development of these compounds has been ongoing, with structure-activity relationship studies revealing that certain substitutions enhance their antitumor properties, extending the activity spectrum to ovarian, lung, renal, and colon carcinoma cell lines (Bradshaw et al., 2001).

Prodrug Development

The development of amino acid prodrugs of these benzothiazoles has been pursued to overcome issues related to drug lipophilicity. Prodrugs like lysylamide derivatives have demonstrated promising results, offering water solubility and achieving significant plasma concentrations capable of eliciting cytocidal activity against specific carcinoma cell lines (Bradshaw et al., 2002).

Fluorination and Synthesis Techniques

Synthetic routes have been developed for mono- and difluorinated 2-(4-aminophenyl)benzothiazoles, which have shown potent cytotoxicity against specific human breast cancer cell lines. The incorporation of fluorine atoms has been found to influence their biological activity and pharmaceutical properties (Hutchinson et al., 2001). Additionally, the study of metabolic transformations and the role of oxidation in the antitumor activity of these compounds has provided insights into their mechanism of action (Kashiyama et al., 1999).

DNA Interaction

It has been observed that 2-(4-aminophenyl)benzothiazoles generate DNA adducts in sensitive tumor cells both in vitro and in vivo. This finding suggests a potential mechanism for their selective antitumor activity, possibly involving cytochrome P450 1A1-dependent production of a reactive electrophilic species (Leong et al., 2003).

Mechanism of Action

properties

IUPAC Name

2-(4-bromophenyl)-5,6-dihydro-4H-1,3-benzothiazol-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNOS/c14-9-6-4-8(5-7-9)13-15-10-2-1-3-11(16)12(10)17-13/h4-7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTIKHTMMYJIJSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)SC(=N2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one
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2-(4-Bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one
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2-(4-Bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one
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2-(4-Bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one
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2-(4-Bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one
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2-(4-Bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one

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